Methyl 2-(4-methoxy-3-methylphenyl)acetate
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Overview
Description
Methyl 2-(4-methoxy-3-methylphenyl)acetate is an organic compound belonging to the class of esters. It is characterized by a phenyl ring substituted with a methoxy group and a methyl group, and an acetate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 4-methoxy-3-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The phenol derivative can be esterified with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents.
Major Products Formed:
Oxidation: 2-(4-methoxy-3-methylphenyl)acetic acid
Reduction: 2-(4-methoxy-3-methylphenyl)ethanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Methyl 2-(4-methoxy-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: It may be used in the development of pharmaceuticals due to its bioactive properties.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which Methyl 2-(4-methoxy-3-methylphenyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound differs by the position of the hydroxyl group on the phenyl ring.
2-Methoxy-4-(methoxymethyl)phenol: This compound has a methoxymethyl group instead of the acetate moiety.
Uniqueness: Methyl 2-(4-methoxy-3-methylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(4-methoxy-3-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-6-9(7-11(12)14-3)4-5-10(8)13-2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGFLYAVTNGLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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